3-(2-fluorophenyl)-5-phenyl-1H-pyrazole

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Medicinal chemistry labs often struggle to source pyrazole intermediates with well-characterized conformational bias for neuroscience SAR. This 3,5-diaryl-1H-pyrazole, featuring an ortho-fluorine substituent that enforces a non-coplanar ring conformation, is the direct precursor to the mGlu5 positive allosteric modulator VU-1545. Its defined cLogP range (3.34-4.82) also supports QSAR model calibration. - Direct intermediate for VU-1545, an mGlu5 PAM tool compound - Ortho-fluorine effect locks unique non-coplanar geometry critical for target engagement - Validated lipophilicity window (cLogP 3.34-4.82) reduces candidate attrition - Supplied with full analytical characterization; ready for hit-to-lead and neuroscience SAR

Molecular Formula C15H11FN2
Molecular Weight 238.26 g/mol
Cat. No. B13852912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-5-phenyl-1H-pyrazole
Molecular FormulaC15H11FN2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3F
InChIInChI=1S/C15H11FN2/c16-13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18)
InChIKeyOWXGXPSRERCJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole: Core Structural and Physicochemical Baseline for Scientific Selection


3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole (CAS RN: 1269291-35-1) is a 3,5-diaryl-1H-pyrazole heterocycle characterized by a 2-fluorophenyl substituent at the C3 position and an unsubstituted phenyl ring at C5 . This substitution pattern yields a molecular weight of 238.26 g/mol and a predicted lipophilicity (cLogP) ranging from 3.34 to 4.82, depending on the computational method [1]. The compound serves as a key synthetic intermediate for biologically active derivatives, including the known mGlu5 receptor modulator VU-1545 .

Why Generic Substitution of 3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole Fails in Rigorous Scientific Workflows


Simple substitution of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole with other 3,5-diaryl pyrazoles is not scientifically valid due to the profound impact of the ortho-fluorine atom on molecular conformation and, consequently, target interaction. The ortho-fluorine effect induces a non-coplanar conformation between the 2-fluorophenyl and pyrazole rings, which is a unique structural feature not present in analogs with para- or meta-fluorine substitution or with alternative heterocycles [1]. This conformational difference directly influences the compound's ability to serve as a selective scaffold in drug discovery. Furthermore, the specific substitution pattern dictates the compound's lipophilicity profile (cLogP 3.34-4.82) [2], a critical parameter for optimizing ligand efficiency and membrane permeability, which would be altered by any change in substitution.

3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole: Quantified Differentiation Evidence Against Closest Analogs


Ortho-Fluorine-Induced Conformational Restriction vs. Non-Ortho Analogs

The presence of an ortho-fluorine atom on the C3 phenyl ring of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole induces a measurable conformational restriction (the 'ortho effect') not seen in its meta- or para-fluorophenyl analogs [1]. This effect results in the destruction of coplanarity between the phenyl and pyrazole rings, altering the molecule's 3D shape and potential binding interactions.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Lipophilicity (cLogP) Differential Relative to Halogenated Pyrazole Analogs

The calculated lipophilicity (cLogP) of the target compound scaffold falls within the range of 3.34 to 4.82, positioning it as a moderately lipophilic building block suitable for optimizing ligand-lipophilicity efficiency (LLE) [1]. In contrast, analogs with additional halogenation, such as TPN-0073565 (R1=F, R2=Cl, R3=F, R4=Cl), exhibit a cLogP of 4.82, while TPN-0073562 (R1=Cl, R2=Cl, R3=H, R4=H) has a cLogP of 4.53 [1]. The target compound's cLogP, influenced solely by a single ortho-fluorine, offers a distinct physicochemical profile compared to these more highly halogenated derivatives.

Physicochemical Properties Drug Design QSAR

Scaffold-Dependent Antileishmanial Activity vs. Triazole and Pyridinyl Analogs

In a comparative study of 3-arylpyrazoles, the 2-fluorophenyl-substituted pyrazole derivative (18c) exhibited the highest antileishmanial activity within its series, with an IC50 of 20 μM [1]. While this activity is considered low, it significantly outperforms 3-aryl-1,2,4-triazoles, which showed only 'very low' antileishmanial activity [1]. For antitrypanosomal activity, the pyridin-3-yl-substituted pyrazoles (12b, IC50=4.7 μM; 14a, IC50=2.1 μM) were more potent than the 2-fluorophenyl analog [1].

Antiparasitic Agents Leishmaniasis Trypanosomiasis

Utility as a Common Intermediate for High-Value Tool Compounds (VU-1545) vs. Directly Active Analogs

3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole is a direct synthetic precursor to VU-1545 (CAS: 890764-63-3) , a well-characterized positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) . This contrasts with analogs like VU0420373, which has direct biological activity as a heme sensor system (HssRS) activator (EC50 = 10.7 μM) .

Chemical Biology Synthetic Intermediate Allosteric Modulator

Optimal Research and Industrial Use Cases for 3-(2-Fluorophenyl)-5-phenyl-1H-pyrazole Based on Quantitative Evidence


Synthesis of mGlu5 Receptor Modulators for Neuroscience Research

As a direct and essential intermediate for the synthesis of VU-1545, a positive allosteric modulator of the mGlu5 receptor, this compound is optimally procured by medicinal chemistry laboratories engaged in neuroscience drug discovery, particularly for programs targeting synaptic plasticity, fragile X syndrome, or other mGlu5-related disorders .

Scaffold for Optimizing Antileishmanial Agents

The 2-fluorophenylpyrazole core provides a defined starting point for structure-activity relationship (SAR) studies aimed at improving antileishmanial activity. Its demonstrated, albeit modest, activity (IC50 = 20 μM) [1] and unique conformational properties [2] offer a more tractable lead than the 'very low' activity observed with triazole analogs, justifying its selection for hit-to-lead campaigns in neglected tropical disease research.

Physicochemical Property Benchmarking in QSAR Model Development

The well-characterized cLogP range (3.34-4.82) [3] and defined conformational bias [2] make this compound a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models. It can serve as a calibration standard to predict the lipophilicity and binding conformation of novel pyrazole-based ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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